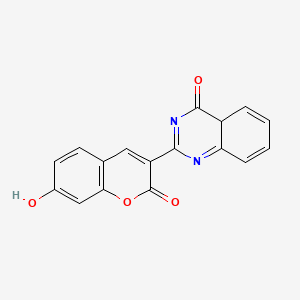

2-(7-hydroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(7-hydroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-hydroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 7-hydroxy-2-oxo-2H-chromen-3-carbaldehyde with 2-aminobenzamide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(7-hydroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a quinone derivative, while reduction of the carbonyl groups can produce dihydroxy derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 2-(7-hydroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one typically involves the condensation of appropriate precursors, followed by cyclization reactions. Various methods have been reported in the literature, emphasizing the importance of optimizing reaction conditions to enhance yield and purity. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are commonly employed to confirm the structure of synthesized compounds.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that certain derivatives showed potent activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be in the low micromolar range, suggesting their potential as therapeutic agents against bacterial infections .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies have shown that it induces apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation. For example, one study reported that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This effect is attributed to the modulation of NF-kB signaling pathways .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(7-hydroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with multiple pathways, including those involved in cell signaling and metabolism .

Comparación Con Compuestos Similares

Similar Compounds

7-hydroxy-2-oxo-2H-chromen-3-yl derivatives: These compounds share the coumarin core structure and exhibit similar biological activities.

3,4-dihydroquinazolin-4-one derivatives: These compounds share the quinazoline core and are known for their pharmacological properties.

Uniqueness

What sets 2-(7-hydroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one apart is its hybrid structure, which combines the properties of both coumarins and quinazolines. This unique combination enhances its potential for diverse applications, making it a valuable compound for further research and development .

Actividad Biológica

The compound 2-(7-hydroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds that combine chromene and quinazoline moieties. The molecular formula is C14H11N3O3, with a molecular weight of 269.26 g/mol. Its structure allows for various interactions at the molecular level, contributing to its biological activity.

Antimicrobial Activity

Research has shown that derivatives of chromene compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that 7-hydroxy derivatives possess potent activity against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa . The inhibition zones measured in these studies indicate a strong correlation between the structural features of the compounds and their antimicrobial efficacy.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus pneumoniae | 15 |

| This compound | Pseudomonas aeruginosa | 12 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study assessing its effect on tumor-associated carbonic anhydrases (CAs) IX and XII indicated that it selectively inhibited these enzymes, which are implicated in tumor growth and metastasis. The compound exhibited a low micromolar inhibitory concentration (Ki = 0.53 µM for CA IX and 0.47 µM for CA XII) . This selective inhibition suggests potential therapeutic applications in cancer treatment.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of carbonic anhydrases, which play a crucial role in maintaining pH balance in tumor microenvironments.

- Antioxidant Properties : Its structure allows it to scavenge free radicals, reducing oxidative stress in cells.

- Modulation of Signaling Pathways : By interacting with various receptors and enzymes, it may influence signaling pathways involved in cell proliferation and apoptosis.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, researchers synthesized several derivatives based on the chromene scaffold and tested their antimicrobial activity. The study found that modifications at specific positions significantly enhanced the activity against Staphylococcus pneumoniae , leading to the identification of promising candidates for further development .

Evaluation of Anticancer Properties

A recent investigation into the anticancer effects of chromene derivatives revealed that compounds similar to this compound effectively inhibited the proliferation of cancer cell lines through targeted enzyme inhibition. These findings support the potential use of such compounds in developing novel cancer therapies .

Propiedades

IUPAC Name |

2-(7-hydroxy-2-oxochromen-3-yl)-4aH-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O4/c20-10-6-5-9-7-12(17(22)23-14(9)8-10)15-18-13-4-2-1-3-11(13)16(21)19-15/h1-8,11,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYJJHFDSUYIEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2C(=NC(=NC2=O)C3=CC4=C(C=C(C=C4)O)OC3=O)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.